molecular formula C8H5ClN2O2 B11775066 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Cat. No.: B11775066
M. Wt: 196.59 g/mol
InChI Key: XGIJJFWHTOXJSQ-UHFFFAOYSA-N
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Description

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloropyrazole with a suitable pyrimidine derivative . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • Pyrazolo[1,5-a]pyrimidine derivatives

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific chlorine substitution, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-6(8(12)13)3-7(5)11/h1-4H,(H,12,13)

InChI Key

XGIJJFWHTOXJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=CC2=C1Cl)C(=O)O

Origin of Product

United States

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